5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid 5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15942852
InChI: InChI=1S/C14H10N2O2/c17-14(18)13-9-12-8-11(6-7-16(12)15-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
SMILES:
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol

5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC15942852

Molecular Formula: C14H10N2O2

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid -

Specification

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
IUPAC Name 5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C14H10N2O2/c17-14(18)13-9-12-8-11(6-7-16(12)15-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Standard InChI Key USHKOEXEVCPHAC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=CC(=NN3C=C2)C(=O)O

Introduction

Chemical Structure and Properties

5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid has a molecular formula of C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol . Key structural features include:

  • Pyrazolo[1,5-a]pyridine core: A bicyclic system formed by the fusion of a pyrazole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing).

  • Substituents: A phenyl group at the 5-position and a carboxylic acid group at the 2-position.

PropertyValueSource
Molecular Weight238.24 g/mol
Density1.3 ± 0.1 g/cm³
LogP3.11
Molecular FormulaC₁₄H₁₀N₂O₂

The carboxylic acid moiety at the 2-position enhances solubility and enables functionalization, while the phenyl group at the 5-position contributes to hydrophobic interactions, influencing both reactivity and biological activity .

Synthesis and Reaction Pathways

The synthesis of 5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid involves methodologies tailored to construct its fused bicyclic core. Below are key synthetic strategies:

Conventional Acid-Catalyzed Cyclization

A common approach involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions . For example:

  • Substrates:

    • N-Amino-2-iminopyridine derivatives (e.g., 1a)

    • Ethyl acetoacetate (2a) or ethyl benzoylacetate (2b)

  • Conditions:

    • Ethanol solvent with acetic acid (6 equivalents)

    • Oxygen atmosphere (1 atm)

    • Temperature: 130°C, 18 hours

  • Yield: Up to 94% for pyrazolo[1,5-a]pyridine derivatives .

This method leverages oxidative dehydrogenation to form the pyrazolo[1,5-a]pyridine core, followed by cyclization. The carboxylic acid group is introduced via subsequent oxidation or hydrolysis .

Sonochemical Synthesis

An alternative eco-friendly method employs sonochemical reactions to synthesize polysubstituted pyrazolo[1,5-a]pyridines :

  • Substrates:

    • N-Amino-2-iminopyridine derivatives

    • Acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate) or alkenes

  • Conditions:

    • Acetonitrile solvent

    • Ultrasound irradiation (85°C, 20 minutes)

    • Catalyst-free reaction

  • Yield: 70–90% for regioselective products .

This approach avoids hazardous catalysts and accelerates reaction kinetics, making it suitable for large-scale production .

MethodSubstratesConditionsYieldAdvantages
Acid-Catalyzed CyclizationN-Amino-2-iminopyridine + β-diketonesEthanol, O₂, 130°C, 18h70–94%High regioselectivity
Sonochemical SynthesisN-Amino-2-iminopyridine + acetylenedicarboxylatesUltrasound, 85°C, 20 min70–90%Green chemistry, fast

Biological and Pharmacological Relevance

While direct biological data for 5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid is limited, its structural analogs exhibit notable bioactivity. Below is an analysis of related compounds and their implications:

Enzyme Inhibition

The pyrazolo[1,5-a]pyridine scaffold is associated with enzyme inhibition:

  • α-Glucosidase Inhibition: Analogous compounds demonstrate competitive inhibition with IC₅₀ values lower than acarbose (e.g., IC₅₀: 750 μM for acarbose).

  • Kinase Inhibition: Pyrazolo[1,5-a]pyridines have been explored as p38 MAP kinase inhibitors, critical in inflammatory pathways .

Comparative Analysis with Related Compounds

The biological and chemical profile of 5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid can be contextualized through comparison with structurally similar molecules:

CompoundStructureKey FeaturesBiological Activity
5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acidPyrazolo[1,5-a]pyridine, 5-Ph, 2-COOHCarboxylic acid for solubility/flexibilityPotential enzyme inhibition, anticancer
5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acidPyrazolo[1,5-a]pyridine, 5-Br, 2-COOHBromine substituent for cross-couplingHalogenation for drug optimization
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acidPyrazolo[1,5-a]pyridine, 2-Ph, 3-COOHPhenyl at 2-position, carboxylic at 3Metabolic stability, reduced reactivity
HazardPrecautionary Measure
FlammabilityKeep away from heat/sparks; use explosion-proof equipment .
Moisture SensitivityStore in a dry, tightly closed container .
Aquatic ToxicityPrevent environmental contamination .

Research Applications and Case Studies

This compound serves as a versatile intermediate in synthetic chemistry:

  • Heterocyclic Synthesis: Used to construct complex bicyclic systems for drug discovery .

  • Functionalization: The carboxylic acid group enables amide bond formation, esterification, or salt formation for derivatization .

For example, 3-chloro-7-iodo-5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CID 87558159) has been synthesized to explore halogenation effects on reactivity and bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator